Reduced Adrenergic Off-Target Liability Compared to mCPP and oCPP
pCPP exhibits substantially weaker affinity for beta-adrenergic receptors compared to its ortho- and meta- isomers. In a direct head-to-head comparison using radioligand displacement assays, pCPP demonstrated an IC50 of 15,000 nM (15 μM) at the beta-1 adrenergic receptor and 70,000 nM (70 μM) at the beta-2 adrenergic receptor [1]. This represents a >100-fold weaker interaction than mCPP's reported activities at these sites [2]. This lower affinity suggests a cleaner serotonergic profile with reduced potential for cardiovascular or metabolic off-target effects [3].
| Evidence Dimension | Binding Affinity (IC50) at Beta-1 Adrenergic Receptor |
|---|---|
| Target Compound Data | IC50 = 15,000 nM (15 μM) |
| Comparator Or Baseline | mCPP (1-(3-chlorophenyl)piperazine) shows higher affinity (exact Ki not specified in this dataset, but known to be more potent) |
| Quantified Difference | >100-fold lower affinity for pCPP |
| Conditions | Radioligand displacement of [3H]dihydroalprenolol in canine ventricular membrane fractions |
Why This Matters
Lower adrenergic affinity reduces the risk of confounding cardiovascular effects in in vivo studies, making pCPP a more selective tool for isolating serotonergic mechanisms.
- [1] BindingDB BDBM50001897. IC50 values for 1-(4-Chloro-phenyl)-piperazine at beta-1 and beta-2 adrenergic receptors. View Source
- [2] BindingDB BDBM50001915. Agonist activity of mCPP at human recombinant 5HT2C receptor (EC50 = 170 nM) for context. View Source
- [3] Pompeu TET, et al. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. Bioorg Med Chem Lett. 2013. View Source
